2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde

Description

Chemical Identity:

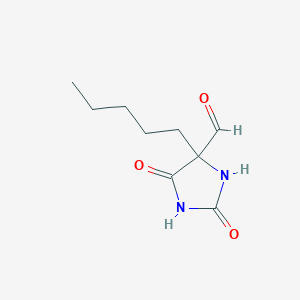

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde (CAS: 5454-68-2) is a substituted imidazolidine derivative characterized by a pentyl chain at position 4, a carbonyl group at positions 2 and 5, and a formyl (-CHO) substituent at position 2. Its molecular formula is C₁₀H₁₄N₂O₃, with a molecular weight of 226.23 g/mol. The compound is structurally defined by a five-membered imidazolidine ring system, which confers rigidity and influences its reactivity and solubility .

Properties

IUPAC Name |

2,5-dioxo-4-pentylimidazolidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-2-3-4-5-9(6-12)7(13)10-8(14)11-9/h6H,2-5H2,1H3,(H2,10,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFBMVZKWGDNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1(C(=O)NC(=O)N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281817 | |

| Record name | NSC23144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-68-2 | |

| Record name | NSC23144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC23144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde typically involves the reaction of appropriate aldehydes with imidazolidine derivatives under controlled conditions. One common method includes the condensation of pentylamine with glyoxal, followed by cyclization and oxidation steps to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process ensures high yield and purity through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Imidazolidine derivatives with various functional groups.

Scientific Research Applications

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde (CAS: 6952-40-5)

- Structural Differences :

- Substituent : The phenyl group replaces the pentyl chain at position 3.

- Molecular Formula : C₁₀H₈N₂O₃ (vs. C₁₀H₁₄N₂O₃ for the pentyl analog).

- Key Properties :

- Increased aromaticity due to the phenyl group, which may enhance π-π stacking interactions in biological systems.

Reduced lipophilicity compared to the pentyl derivative (logP: ~1.2 vs. ~2.5 estimated) .

- Applications: The phenyl derivative (CAS: 6952-40-5) is listed in chemical databases (e.g., ECHEMI) but lacks explicit documentation of industrial or pharmaceutical use.

Imidazoline-Based Agrochemicals

Compounds such as imazamox and imazethapyr () share the imidazolidine/imidazoline core but differ in substituents:

- Imazamox : Contains a pyridinecarboxylic acid moiety and methoxymethyl group.

- Imazethapyr : Features an ethyl group instead of methoxymethyl.

| Property | 2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde | Imazamox | Imazethapyr |

|---|---|---|---|

| Core Structure | Imidazolidine | Imidazoline | Imidazoline |

| Key Substituent | Pentyl, aldehyde | Pyridinecarboxylic acid | Ethyl, pyridinecarboxylic acid |

| Application | Unknown (research chemical) | Herbicide | Herbicide |

| Bioactivity | Not reported | Acetolactate synthase inhibition | Acetolactate synthase inhibition |

The absence of a carboxylic acid group in this compound likely limits its herbicidal activity compared to commercial imidazoline agrochemicals .

Heterocyclic Derivatives with Pyrazole and Pyrimidine Moieties

and describe pyrazole- and pyrimidine-based heterocycles (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). While structurally distinct, these compounds highlight trends in substituent effects:

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance stability and modulate electronic properties.

Key Research Findings and Data

Solubility and Reactivity

- Pentyl vs. Phenyl Derivatives: The pentyl chain in this compound likely improves solubility in nonpolar solvents (e.g., hexane, chloroform) compared to the phenyl analog, which is more soluble in aromatic solvents (e.g., toluene) .

- Aldehyde Reactivity :

- The formyl group at position 4 can undergo nucleophilic addition reactions, enabling further functionalization (e.g., condensation with amines to form Schiff bases) .

Biological Activity

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C₉H₁₄N₂O₃. It is part of the imidazolidine family, which has garnered interest due to its diverse chemical properties and potential biological activities. This compound is primarily investigated for its applications in organic synthesis and pharmaceuticals, particularly for its antimicrobial and antifungal properties.

Chemical Structure and Properties

The compound features a pentyl side chain that contributes to its unique reactivity compared to other imidazolidine derivatives. Its structure includes two carbonyl groups and an aldehyde, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₃ |

| Molecular Weight | 182.22 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction disrupts biological pathways, leading to antimicrobial or antifungal effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness has been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary studies indicate that it can inhibit the growth of common fungal pathogens.

Case Study: Antifungal Efficacy

The antifungal activity was assessed in vitro against several fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These findings highlight the potential of this compound as an antifungal agent.

Research Applications

This compound is utilized in various scientific research applications:

- Organic Synthesis : Serves as a building block for synthesizing more complex molecules.

- Drug Development : Explored for its potential use in creating new pharmaceuticals due to its unique chemical structure.

- Biological Studies : Investigated for its biological activities, particularly in microbiology.

Comparison with Similar Compounds

The compound's uniqueness stems from its pentyl side chain, differentiating it from similar compounds such as:

| Compound Name | Structural Difference |

|---|---|

| 2,5-Dioxo-4-methylimidazolidine-4-carbaldehyde | Methyl side chain instead of pentyl |

| 2,5-Dioxo-4-ethylimidazolidine-4-carbaldehyde | Ethyl side chain instead of pentyl |

| 2,5-Dioxo-4-propylimidazolidine-4-carbaldehyde | Propyl side chain instead of pentyl |

This comparison underscores the distinct chemical properties imparted by the pentyl group in the structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.